molecular formula C12H23ClN2O2 B13503911 rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride

Cat. No.: B13503911
M. Wt: 262.77 g/mol
InChI Key: IPZIWRFTVSWHEE-XXEQPJGYSA-N
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Description

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its bicyclic heptane structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic heptane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.1]heptanyl]carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-7-4-8(10)9(13)5-7;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8+,9-,10+;/m0./s1

InChI Key

IPZIWRFTVSWHEE-XXEQPJGYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1[C@H](C2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1C(C2)N.Cl

Origin of Product

United States

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